![molecular formula C10H9BN2O2 B12952679 [2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
[2,3'-Bipyridin]-5-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3’-Bipyridin]-5-ylboronic acid is a boronic acid derivative of bipyridine, a compound consisting of two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-5-ylboronic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-5-ylboronic acid often employs large-scale coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3’-Bipyridin]-5-ylboronic acid undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,3’-Bipyridin]-5-ylboronic acid is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science .
Biology
In biological research, this compound is used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and enzyme mechanisms .
Medicine
In medicine, [2,3’-Bipyridin]-5-ylboronic acid derivatives are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving metal ion dysregulation .
Industry
In industry, this compound is used in the development of advanced materials, such as conductive polymers and sensors, due to its ability to form stable complexes with various metals .
Wirkmechanismus
The mechanism of action of [2,3’-Bipyridin]-5-ylboronic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes and receptors, modulating their activity and function. The specific pathways involved depend on the nature of the metal ion and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, used as a precursor to redox-active compounds like paraquat.
3,4’-Bipyridine: Used in the synthesis of pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
[2,3’-Bipyridin]-5-ylboronic acid is unique due to its boronic acid functional group, which enhances its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in the development of sensors and drug delivery systems .
Eigenschaften
IUPAC Name |
(6-pyridin-3-ylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRFRPMVGWBCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CN=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
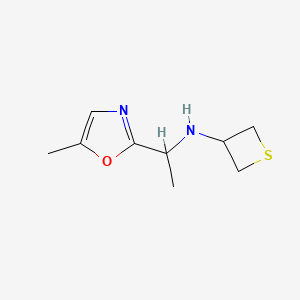
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
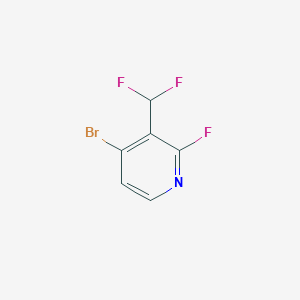
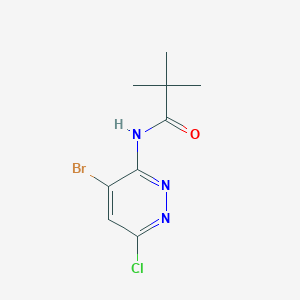
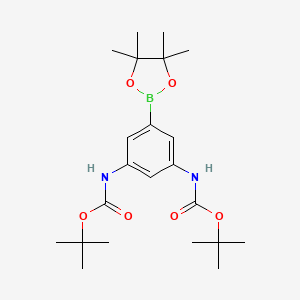
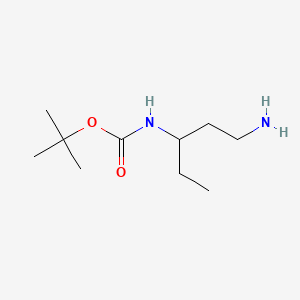

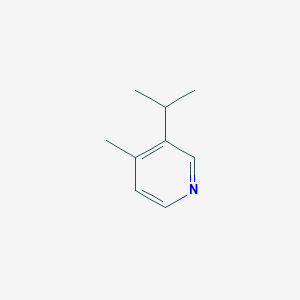
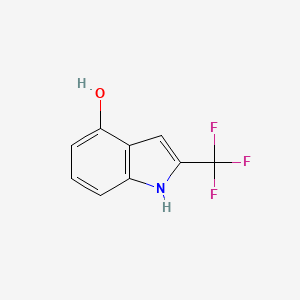
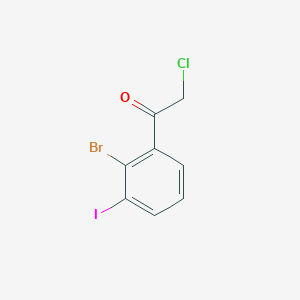
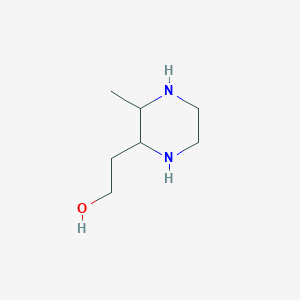
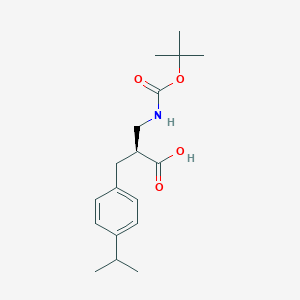
![4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12952673.png)
